molecular formula C16H16ClN3O3 B2833449 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094375-90-1

2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide

Cat. No.: B2833449
CAS No.: 2094375-90-1
M. Wt: 333.77
InChI Key: DLQTUXWTZGBQGC-UHFFFAOYSA-N
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Description

2-(3-Acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a phenoxy group substituted with an acetyl group, a pyrazine ring with a chlorine atom, and a propanamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of 3-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 3-chloropyrazine-2-methanamine: This intermediate can be prepared by chlorination of pyrazine followed by a reaction with formaldehyde and ammonia.

    Coupling Reaction: The final step involves the coupling of 3-acetylphenol with 3-chloropyrazine-2-methanamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-(3-Acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The acetylphenoxy moiety may interact with hydrophobic pockets, while the pyrazine ring could participate in hydrogen bonding or π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylphenoxy)propanamide:

    N-[(3-Chloropyrazin-2-yl)methyl]propanamide: Lacks the acetylphenoxy group, which may reduce its biological activity and specificity.

Uniqueness

2-(3-Acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the acetylphenoxy and chloropyrazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-13(8-12)23-11(2)16(22)20-9-14-15(17)19-7-6-18-14/h3-8,11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQTUXWTZGBQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1Cl)OC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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